molecular formula C16H12O4 B191465 Dalbergin CAS No. 482-83-7

Dalbergin

Cat. No. B191465
CAS RN: 482-83-7
M. Wt: 268.26 g/mol
InChI Key: AZELSOYQOIUPBZ-UHFFFAOYSA-N
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Description

Dalbergin is a natural compound found in the heartwoods of Dalbergia sissoo . It belongs to the class of compounds known as coumarins . It has been reported to exhibit similar bone conserving effect against bone-loss as estradiol treatment, making it a potential therapeutic candidate against postmenopausal osteoporosis . Additionally, this compound is also known to prevent some effects of photoaging and maintain skin integrity by regulating the degradation of the extracellular matrix proteins .


Synthesis Analysis

This compound is a naturally occurring chemical that has been synthesized in the laboratory . The synthetic version of this compound was analyzed using 1H-NMR, 13C-NMR, and LC-MS .


Molecular Structure Analysis

This compound has a molecular formula of C16H12O4 and a molecular weight of 268.26 g/mol . The mass spectrum of this compound exhibited significant ions at m/z 267.0655, 252.0166, 224.1377, and 180.0407 .


Chemical Reactions Analysis

The fragmentation behaviors of this compound were investigated using UPLC with quadrupole time-of-flight tandem mass spectrometry . In negative ion electrospray ionization mass spectrometry, this compound yielded prominent [M − H]− ions. Fragments for losses of CH3, CO, and CO2 were observed in the mass spectra .


Physical And Chemical Properties Analysis

This compound is a powder with a molecular formula of C16H12O4 and a molecular weight of 268.26 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

  • Osteoprotective Effects : Dalbergin was found to have osteoprotective effects in a postmenopausal osteoporosis model. It prevented trabecular bone loss in ovariectomized mice without causing uterine estrogenicity, suggesting its potential as a therapeutic candidate for postmenopausal osteoporosis (Choudhary et al., 2016).

  • Anti-Osteoporotic Activity of Analogues : Modifications of this compound, such as the introduction of cyclic amine, ester, and amide groups, resulted in increased proliferation in calvarial osteoblast cells, indicating potential anti-osteoporotic activity (Kumar et al., 2017).

  • Molecular Structure and Reactivity Analysis : A theoretical study using density functional theory (DFT) provided insights into the molecular structure, chemical reactivity, and molecular docking studies of this compound. This included its role in anti-osteoporotic, antibacterial, and anti-inflammatory activities (Shweta et al., 2019).

  • Analgesic, Anti-inflammatory, and Antipyretic Actions : Dalbergia saxatilis, containing this compound, demonstrated mild non-steroidal analgesic, anti-inflammatory, and significant antipyretic actions in various animal models (Yemitan & Adeyemi, 2017).

  • Synthesis from Vanillin : this compound was synthesized from vanillin, providing a pathway for its production and further study in various applications (Li et al., 2007).

  • Pharmacological Profiling : Dalbergia sissoo, which contains this compound, has shown a range of pharmacological activities, including antihelmintic, antipyretic, analgesic, and anti-inflammatory properties. The extraction and isolation of this compound contribute to these effects (Devi et al., 2017).

  • Renal Fibrosis Treatment : Dalbergioidin, a compound related to this compound, demonstrated positive effects in treating doxorubicin-induced renal fibrosis in mice, suggesting its potential in managing kidney damage (Ren et al., 2016).

Future Directions

Dalbergin has shown promising results in the treatment of postmenopausal osteoporosis and skin aging . It has also been loaded into PLGA nanoparticles modified with galactose for targeted delivery against hepatocellular carcinoma . These findings suggest that this compound could have potential applications in the treatment of various diseases in the future.

Mechanism of Action

Target of Action

Dalbergin, a natural compound found in the heartwoods of Dalbergia sissoo, has been reported to exhibit potent osteogenic activities . It has also been identified as a potential antidiabetic agent . The primary targets of this compound are the pancreatic β cells involved in insulin release and the bone cells involved in osteogenesis .

Mode of Action

this compound interacts with its targets by inhibiting alpha-amylase activity and promoting glucose uptake . In the context of diabetes, this compound has been found to inhibit alpha-amylase activity by 84.68±5.2% (IC 50 =0.0216 µg/mL) and promote glucose uptake by 158% over control . This interaction results in a reduction of blood glucose levels, making it a potential antidiabetic agent .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve glucose metabolism and bone formation . By inhibiting alpha-amylase activity, this compound reduces the breakdown of complex carbohydrates into glucose, thereby reducing blood glucose levels . Additionally, it promotes glucose uptake, further contributing to its antidiabetic effects . In terms of bone formation, this compound has been shown to improve bone structure by forming new bone cells and reducing bone turnover rate .

Pharmacokinetics

this compound belongs to the category of neoflavonoids, which are known for their low solubility and poor bioavailability . Research has shown that the bioavailability of this compound can be improved through the formulation of plga nanoparticles . In-vivo pharmacokinetics and bio-distribution experiments revealed that this compound-loaded PLGA nanoparticles excelled pristine this compound in terms of pharmacokinetic performance and targeted delivery .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its antidiabetic and osteogenic activities . In the context of diabetes, this compound has been observed to reduce blood glucose levels, body weight, total cholesterol, low-density lipoprotein, very low-density lipoprotein, blood urea, serum creatinine, serum glutamate oxaloacetic transaminase, serum glutamate pyruvate transaminase, and alkaline phosphatase levels . In terms of osteogenesis, this compound has been shown to improve bone structure by forming new bone cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility and bioavailability of this compound can be affected by the pH and temperature of the environment . Additionally, the presence of other compounds in the environment can also influence the action of this compound. For example, the presence of galactose has been shown to enhance the targeted delivery of this compound-loaded PLGA nanoparticles .

properties

IUPAC Name

6-hydroxy-7-methoxy-4-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-15-9-14-12(7-13(15)17)11(8-16(18)20-14)10-5-3-2-4-6-10/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZELSOYQOIUPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60331943
Record name Dalbergin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

482-83-7
Record name Dalbergin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=482-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dalbergin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Dalbergin?

A1: this compound has the molecular formula C16H12O5 and a molecular weight of 284.26 g/mol. [, , , , ]

Q2: What spectroscopic data is available for this compound?

A2: Numerous studies have characterized this compound using various spectroscopic techniques, including UV-Vis spectroscopy, infrared spectroscopy (IR), 1H-NMR, and 13C-NMR. These analyses provide insights into its structural features, functional groups, and chemical environment. [, , , , , ]

Q3: What is the solubility profile of this compound in different solvents?

A3: this compound exhibits varying solubility in different solvents. Research shows its solubility order in six pure solvents as: trichloromethane > propanone > ethyl ethanoate > methanol > hexane > water. []

Q4: How does the solubility of this compound change with temperature?

A4: Studies demonstrate that this compound's solubility in various solvents increases with increasing temperature. []

Q5: Has the stability of this compound been investigated?

A5: While specific stability studies are limited in the provided research, its formulation into nanoparticles using poly(lactic-co-glycolic acid) (PLGA) suggests a degree of stability suitable for drug delivery applications. []

Q6: What biological activities have been reported for this compound?

A6: this compound has shown promising activities in various in vitro and in vivo studies, including anti-cancer, anti-inflammatory, anti-allergic, antioxidant, and osteoprotective effects. [, , , , , , ]

Q7: What are the potential therapeutic applications of this compound?

A7: Based on its diverse biological activities, this compound shows potential for treating various conditions, including osteoporosis, cancer (particularly breast cancer), inflammation, and allergies. [, , , , , , ]

Q8: How does this compound exert its anti-cancer effects?

A8: Research suggests that this compound may exert its anti-cancer effects by altering the mRNA levels of apoptosis-related proteins in breast cancer cells. It has also shown interactions with caspase 3 and 9 proteins, indicating its potential to induce apoptosis in hepatocellular carcinoma. [, ]

Q9: What is the mechanism behind this compound's osteoprotective effects?

A9: Although the exact mechanism remains unclear, this compound demonstrated significant osteoprotective effects in an ovariectomized model of osteoporosis. Further research is needed to elucidate the underlying molecular pathways. []

Q10: How does this compound interact with its potential targets?

A10: Molecular docking studies suggest that this compound can bind to specific proteins, including caspase 3 and 9, potentially contributing to its apoptotic effects in cancer cells. []

Q11: Are there any studies on the structure-activity relationship of this compound?

A11: Yes, research has explored the impact of structural modifications on this compound's anti-osteoporotic activity. Modifications to its core structure can influence its potency and efficacy. []

Q12: What strategies are being explored to improve this compound's delivery and bioavailability?

A12: Research has explored encapsulating this compound in galactose-modified PLGA nanoparticles. This strategy aims to enhance its solubility, bioavailability, and targeted delivery to liver cancer cells by utilizing the asialoglycoprotein receptor (ASGPR) present in hepatic cells. []

Q13: What is known about the toxicity and safety profile of this compound?

A13: While the provided research primarily focuses on its beneficial effects, comprehensive toxicity studies are crucial to determine its safety profile, potential adverse effects, and long-term implications.

Q14: What analytical methods are used to characterize and quantify this compound?

A14: Various analytical techniques, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), UV-Vis spectroscopy, and NMR, are employed to identify, characterize, and quantify this compound in different matrices. [, , , ]

Q15: What is the historical context and milestones in this compound research?

A15: The research on this compound dates back several decades, with early studies focusing on its isolation, structural elucidation, and chemical synthesis. [, , , , ] More recent research has explored its biological activities and therapeutic potential, particularly in the areas of cancer, osteoporosis, and inflammation.

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